2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine
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Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been widely studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine typically involves the cyclization of 2-aminopyridine derivatives with suitable electrophiles. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as metal-free conditions and recyclable solvents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or TBHP.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative used for its anxiolytic properties.
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to inhibit cholinesterase enzymes makes it a promising candidate for further research in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-11-6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8,11H,5-6H2,1H3 |
InChI Key |
DMDYSMUFKSZMTC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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